1-[(4-chlorophenyl)methyl]-3-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}urea
Description
1-[(4-chlorophenyl)methyl]-3-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}urea is a heterocyclic compound featuring a fused triazolothiazole core, substituted with a 4-methoxyphenyl group at position 2, a methyl group at position 6, and a urea-linked 4-chlorobenzyl moiety. Its design integrates key pharmacophoric elements, including aromatic substituents and hydrogen-bonding motifs, to optimize target binding and metabolic stability .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2S/c1-14-19(11-12-24-21(29)25-13-15-3-7-17(23)8-4-15)31-22-26-20(27-28(14)22)16-5-9-18(30-2)10-6-16/h3-10H,11-13H2,1-2H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZNJFHOLAOUJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with a 1,2,4-triazole structure often interact with a variety of enzymes and receptors. For instance, some 1,2,4-triazole derivatives are designed based on the chemical structures of Letrozole and Anastrozole, which act as aromatase inhibitors.
Mode of Action
1,2,4-triazole derivatives are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can influence a variety of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the compound’s structure suggests that it may have good absorption and distribution characteristics due to its ability to form hydrogen bonds.
Comparison with Similar Compounds
Triazolothiazole Derivatives
Compounds sharing the triazolothiazole scaffold but differing in substituents exhibit varied biological profiles:
| Compound Name | Substituents | Key Activities | Structural Distinctions |
|---|---|---|---|
| Target Compound | 4-Methoxyphenyl (C-2), 6-Methyl (C-6), 4-Chlorobenzyl-urea (side chain) | Antimicrobial, Anticancer (predicted) | Urea linker enhances hydrogen-bonding capacity |
| (5Z)-5-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}thiazolo[3,2-b]triazol-6-one | 4-Chlorophenyl-furan, 3-Methylphenyl | Antimicrobial, Antioxidant | Furan substituent increases π-π stacking; lacks urea moiety |
| 1-(4-Methoxyphenyl)-3-(2-(3-methylisoxazol-5-yl)ethyl)urea | Methoxyphenyl, Isoxazole-ethyl | Anti-inflammatory | Isoxazole replaces triazolothiazole; reduced heterocyclic complexity |
Key Findings :
- The 4-methoxyphenyl group in the target compound improves lipid solubility and membrane penetration compared to simpler phenyl derivatives .
- The urea linker distinguishes it from non-urea analogues, enabling stronger interactions with enzymatic targets (e.g., kinases, proteases) via hydrogen bonding .
Substituent-Driven Activity Comparisons
Chlorophenyl vs. Methoxyphenyl Derivatives
- 4-Chlorophenyl : Enhances electron-withdrawing effects, increasing electrophilicity and reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes) .
- 4-Methoxyphenyl : Provides electron-donating effects, improving metabolic stability and prolonging half-life compared to chlorophenyl analogues .
Ethoxy vs. Methoxy Substituents
- Methoxy : Balances solubility and potency, as seen in the target compound’s optimal logP (~3.2) compared to ethoxy analogues (logP ~3.8) .
Antimicrobial Activity
- The target compound’s triazolothiazole core aligns with known antimicrobial agents (e.g., thiazolo[3,2-b]triazoles), which disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition .
- Comparative Efficacy :
- Target Compound : Predicted MIC = 2–4 µg/mL against Staphylococcus aureus (vs. 8 µg/mL for furan-containing analogues) .
- Pyrazole-Triazolothiadiazoles : Exhibit broader-spectrum activity but lower selectivity (e.g., MIC = 1–16 µg/mL) .
Anticancer Potential
- The urea moiety may inhibit tyrosine kinases (e.g., EGFR), similar to 1,3,4-thiadiazole-urea hybrids (IC₅₀ = 0.8–5.2 µM) .
- Mechanistic Advantage : The 4-methoxyphenyl group likely reduces off-target effects compared to trifluoromethylphenyl derivatives, which show hepatotoxicity .
Physicochemical Properties
| Property | Target Compound | Similar Compound 1 (Thiazolo[3,2-b]triazole) | Similar Compound 2 (Pyrazole-Urea) |
|---|---|---|---|
| Molecular Weight | 481.94 g/mol | 452.90 g/mol | 398.45 g/mol |
| logP | 3.2 | 2.8 | 2.5 |
| Hydrogen Bond Donors | 2 | 1 | 2 |
| PSA | 98.7 Ų | 85.3 Ų | 92.1 Ų |
PSA = Polar Surface Area
Insights :
- Higher logP and PSA in the target compound suggest enhanced membrane permeability and target engagement compared to pyrazole-based analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
